2-Ethyloxane-4-thiol
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Overview
Description
2-Ethyloxane-4-thiol is an organic compound with the molecular formula C7H14OS. It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a hydrogen atom and an ethyloxane ring. Thiol compounds are known for their distinctive odors and their ability to form strong bonds with metals, making them useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyloxane-4-thiol typically involves the reaction of ethyloxane with thiol-containing reagents under controlled conditions. One common method is the nucleophilic substitution reaction, where an ethyloxane derivative reacts with a thiol reagent in the presence of a base to form this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyloxane-4-thiol undergoes various chemical reactions, including:
Oxidation: Thiol groups can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Thiol groups can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions
Major Products Formed
Oxidation: Disulfides are the major products formed from the oxidation of this compound.
Reduction: Thiols are regenerated from disulfides during reduction reactions.
Substitution: Various substituted ethyloxane derivatives can be formed depending on the nucleophile used
Scientific Research Applications
2-Ethyloxane-4-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules, particularly proteins, due to its ability to form strong bonds with metal ions.
Medicine: Investigated for potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced durability or conductivity .
Mechanism of Action
The mechanism of action of 2-Ethyloxane-4-thiol involves its thiol group, which can form strong bonds with metal ions and other electrophilic centers. This property allows it to interact with various molecular targets, including enzymes and proteins, potentially altering their activity and function. The thiol group can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylthiolane-4-thiol
- 2-Propylthiolane-4-thiol
- 2-Butylthiolane-4-thiol
Uniqueness
2-Ethyloxane-4-thiol is unique due to its specific ethyloxane ring structure, which imparts distinct chemical properties compared to other thiolane derivatives. This structure influences its reactivity and interactions with other molecules, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H14OS |
---|---|
Molecular Weight |
146.25 g/mol |
IUPAC Name |
2-ethyloxane-4-thiol |
InChI |
InChI=1S/C7H14OS/c1-2-6-5-7(9)3-4-8-6/h6-7,9H,2-5H2,1H3 |
InChI Key |
SUZMLGPONIBACJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CCO1)S |
Origin of Product |
United States |
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